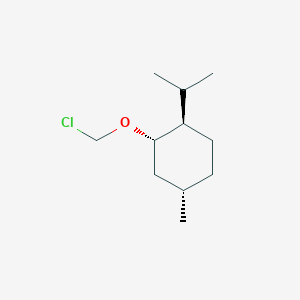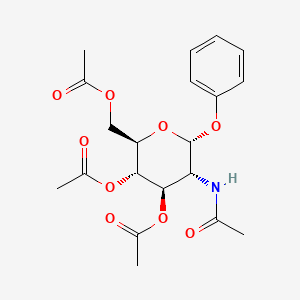
4-Methylumbelliferyl b-D-gentiotrioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl b-D-gentiotrioside is a synthetic compound used primarily as a fluorogenic substrate in various biochemical assays. It is known for its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in the study of enzyme activities, particularly glycosidases.
作用机制
Target of Action
4-Methylumbelliferyl b-D-gentiotrioside is primarily used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity . These enzymes play a crucial role in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose.
Mode of Action
The compound interacts with its target enzymes (chitinase and chitotriosidase) by serving as a substrate. When these enzymes act on this compound, they cleave the glycosidic bonds, leading to the release of 4-Methylumbelliferone, a compound that fluoresces under UV light. This fluorescence is then measured to determine the activity of the enzymes .
Biochemical Pathways
The action of this compound primarily affects the chitin degradation pathway. Chitinases and chitotriosidases, the enzymes that this compound targets, are involved in the breakdown of chitin. By acting as a substrate for these enzymes, this compound allows for the measurement of their activity, providing insight into the functioning of this biochemical pathway .
Pharmacokinetics
It is known that the compound is soluble in a water:pyridine mixture, suggesting that it may be well-absorbed in the body .
Result of Action
The primary result of the action of this compound is the production of fluorescence upon enzymatic cleavage. This fluorescence allows for the quantification of chitinase and chitotriosidase activity, providing valuable information about the state of the chitin degradation pathway in a given biological sample .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the rate of enzymatic reactions. Additionally, the presence of other substances in the solution, such as inhibitors or activators of the enzymes, can also impact the compound’s action .
生化分析
Biochemical Properties
4-Methylumbelliferyl b-D-gentiotrioside is known to be a fluorogenic substrate, which means it can be used to determine enzyme activities . It interacts with enzymes such as chitinase and chitotriosidase . The nature of these interactions involves the hydrolysis of the compound, which results in the release of a fluorescent compound, 4-methylumbelliferone .
Cellular Effects
The cellular effects of this compound are not well-documented. Its hydrolysis product, 4-methylumbelliferone, has been studied extensively. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can be hydrolyzed by specific enzymes to produce 4-methylumbelliferone . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known that the compound can be hydrolyzed by specific enzymes to produce 4-methylumbelliferone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-gentiotrioside typically involves the glycosylation of 4-methylumbelliferone with gentiotriose. This process can be carried out using various glycosyl donors and catalysts under controlled conditions to ensure the formation of the desired glycosidic bond.
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions, often utilizing automated synthesis equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
4-Methylumbelliferyl b-D-gentiotrioside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light.
Common Reagents and Conditions
The hydrolysis reactions typically require specific glycosidases, such as β-glucosidase or β-galactosidase, under mild conditions (e.g., neutral pH, room temperature). The choice of enzyme depends on the specific glycosidic bond being targeted.
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified.
科学研究应用
4-Methylumbelliferyl b-D-gentiotrioside is widely used in scientific research due to its fluorogenic properties. Some of its key applications include:
Enzyme Activity Assays: It is used to measure the activity of glycosidases in various biological samples, including plant, animal, and microbial extracts.
Gene Expression Studies: In plant molecular biology, it serves as a substrate to monitor gene expression under different promoters.
Diagnostic Tools: It is employed in diagnostic assays to detect specific enzyme deficiencies or activities in clinical samples.
Biochemical Research: The compound is used to study the kinetics and mechanisms of glycosidase-catalyzed reactions.
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used to measure β-glucuronidase activity.
4-Methylumbelliferyl β-D-galactopyranoside: Used to detect β-galactosidase activity.
4-Methylumbelliferyl β-D-glucopyranoside: Utilized for β-glucosidase activity assays.
Uniqueness
4-Methylumbelliferyl b-D-gentiotrioside is unique due to its specific glycosidic linkage, which makes it suitable for studying enzymes that target gentiotriose-containing substrates. Its ability to release a highly fluorescent product upon enzymatic cleavage makes it a valuable tool in various biochemical and diagnostic applications.
属性
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXQNIYOMUPSR-JHSKCKNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/new.no-structure.jpg)








![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)



